Lipophilicity Differentiation: XLogP3 Comparison Against the 5-Unsubstituted and 5-Aryl Analogs
The target compound occupies a quantifiably distinct lipophilicity space. Its computed XLogP3 of 2.8 is 1.35 log units higher than the 7-(trifluoromethyl) analog lacking a 5-substituent (logP = 1.45) and 2.37 log units higher than the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (logP = 0.43) [1]. Conversely, it is 0.29 log units lower than the 5-phenyl analog (logP = 3.09) . This intermediate lipophilicity, conferred by the 5-tert-butyl group, positions the compound in a range potentially more favorable for balancing membrane permeability and aqueous solubility than either the low-logP 5-H analog or the high-logP 5-Ph analog.
| Evidence Dimension | Computed partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: logP = 1.45; Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: logP = 0.43; 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: logP = 3.09 |
| Quantified Difference | ΔlogP = +1.35 vs. 5-H/7-CF3 analog; ΔlogP = +2.37 vs. unsubstituted core; ΔlogP = -0.29 vs. 5-Ph analog |
| Conditions | Computed/predicted logP values from authoritative chemical databases (BOC Sciences, ChemSrc, ChemDiv) |
Why This Matters
Lipophilicity directly influences absorption, distribution, and target engagement; selecting a scaffold with a logP that is too low or too high can compromise a lead series before optimization begins.
- [1] Molbase. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid – LogP: 0.4275. CAS 378211-85-9. View Source
